molecular formula C6H8O2 B13455328 1-Oxaspiro[3.3]heptan-6-one

1-Oxaspiro[3.3]heptan-6-one

Cat. No.: B13455328
M. Wt: 112.13 g/mol
InChI Key: PUAJBDOHLPLJBB-UHFFFAOYSA-N
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Description

1-Oxaspiro[3.3]heptan-6-one, also known as 1-oxaspiroheptane, is an organic compound with the molecular formula C7H14O. It is a cyclic ether and appears as a colorless liquid at room temperature. This compound is notable for its versatility and wide range of applications in various scientific fields.

Preparation Methods

1-Oxaspiro[3.3]heptan-6-one can be synthesized through several methods, including:

    Williamson Ether Synthesis: An alkyl halide reacts with a strong base like sodium hydroxide to form an alkoxide, which then reacts with an alcohol to form the desired ether.

    Grignard Reagents: These reagents can be used to form the compound through a series of reactions involving organolithium and organocuprate reagents.

    Decagram-Scale Synthesis: Starting from commercially available and inexpensive 3-oxocyclobutane-1-carboxylic acid, a series of 6 to 13 operationally simple steps can be used to synthesize this compound.

Chemical Reactions Analysis

1-Oxaspiro[3.3]heptan-6-one undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other cyclic ethers or alcohols.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Reagents like sodium hydroxide, Grignard reagents, and organolithium compounds are commonly used in these reactions.

    Major Products: The reactions typically yield a variety of ethers, alcohols, and other cyclic compounds.

Scientific Research Applications

1-Oxaspiro[3.3]heptan-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and starting material for synthesizing various organic compounds.

    Biology: Acts as a reagent in biochemical reactions and studies.

    Industry: Utilized in the synthesis of amines, ethers, and esters, and as a catalyst in various organic reactions.

Mechanism of Action

1-Oxaspiro[3.3]heptan-6-one acts primarily as a nucleophile, donating electrons to other molecules and facilitating various chemical reactions. It can also function as a Lewis acid, accepting electrons from other molecules. These properties make it an effective catalyst in many organic reactions.

Comparison with Similar Compounds

1-Oxaspiro[3.3]heptan-6-one is unique due to its spirocyclic structure, which imparts distinct chemical properties compared to other cyclic ethers. Similar compounds include:

    1,6-Dioxaspiro[3.3]heptane: Another cyclic ether with different reactivity and applications.

    2-Oxa-6-azaspiro[3.3]heptane: A compound with both oxygen and nitrogen in the ring, used in different synthetic applications.

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

1-oxaspiro[3.3]heptan-6-one

InChI

InChI=1S/C6H8O2/c7-5-3-6(4-5)1-2-8-6/h1-4H2

InChI Key

PUAJBDOHLPLJBB-UHFFFAOYSA-N

Canonical SMILES

C1COC12CC(=O)C2

Origin of Product

United States

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